6-(2-Fluoropropan-2-yl)picolinic acid CAS number 1785119-80-3
6-(2-Fluoropropan-2-yl)picolinic acid CAS number 1785119-80-3
Here is the in-depth technical guide for 6-(2-Fluoropropan-2-yl)picolinic acid .
CAS Number: 1785119-80-3 Role: Advanced Medicinal Chemistry Building Block / Metabolic Modulator Document Type: Technical Whitepaper
Executive Summary
6-(2-Fluoropropan-2-yl)picolinic acid is a specialized pyridine scaffold utilized in modern drug discovery to optimize the physicochemical and pharmacokinetic profiles of small molecule candidates. Its core structural feature—the 2-fluoropropan-2-yl group (often referred to as a dimethylfluoromethyl moiety)—serves as a robust bioisostere for the tert-butyl group .
Unlike the lipophilic and metabolically vulnerable tert-butyl group, this fluorinated motif lowers lipophilicity (LogP) while blocking benzylic oxidation sites, thereby extending half-life (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | 6-(2-fluoro-2-propanyl)pyridine-2-carboxylic acid |
| CAS Number | 1785119-80-3 |
| Molecular Formula | C |
| Molecular Weight | 183.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| pKa (Calc) | ~3.5 (Carboxylic acid), ~2.0 (Pyridine N) |
| Key Motif | 2-Fluoropropan-2-yl (Dimethylfluoromethyl) |
Synthetic Architecture
The synthesis of 6-(2-fluoropropan-2-yl)picolinic acid presents a specific challenge: introducing a tertiary fluoride on a pyridine ring without compromising the carboxylic acid functionality. The most robust industrial route utilizes Methyl 6-bromopicolinate as the starting material, employing a Grignard exchange followed by deoxyfluorination.
Core Synthetic Workflow
Figure 1: Step-wise synthetic pathway from the bromo-picolinate precursor.[1]
Detailed Experimental Protocols
Step 1: Introduction of the Dimethyl Carbinol (Intermediate A)
The bromine atom at the C6 position is activated for halogen-metal exchange.
-
Reagents: Methyl 6-bromopicolinate, Isopropylmagnesium chloride (
-PrMgCl), Acetone. -
Protocol:
-
Dissolve Methyl 6-bromopicolinate (1.0 eq) in anhydrous THF under N
atmosphere. Cool to -78°C. -
Add
-PrMgCl (1.1 eq) dropwise. Stir for 30 min to generate the magnesiated species. -
Add anhydrous acetone (1.5 eq) dropwise.
-
Allow to warm to 0°C over 2 hours. Quench with saturated NH
Cl.[1] -
Result: Methyl 6-(2-hydroxypropan-2-yl)picolinate.
-
Step 2: Deoxyfluorination (Intermediate B)
This is the critical step. Direct fluorination of the tertiary alcohol requires controlled conditions to prevent elimination (alkene formation).
-
Reagents: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.
-
Protocol:
-
Dissolve Intermediate A in anhydrous DCM. Cool to -78°C.
-
Add DAST (1.2 eq) dropwise. Caution: Exothermic.
-
Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.
-
Quench carefully with saturated NaHCO
(gas evolution). -
Mechanistic Note: The reaction proceeds via an S
1-like mechanism stabilized by the pyridine ring, but low temperature is vital to suppress elimination to the isopropenyl side product.
-
Step 3: Ester Hydrolysis (Target Product)
-
Reagents: Lithium Hydroxide (LiOH), THF, Water.
-
Protocol:
-
Dissolve Intermediate B in THF:Water (3:1).
-
Add LiOH (2.0 eq). Stir at ambient temperature for 4 hours.
-
Acidify to pH 3-4 with 1N HCl. Extract with EtOAc.
-
Purification: Recrystallization from hexanes/EtOAc or reverse-phase chromatography.
-
Medicinal Chemistry Rationale
Why use the 2-fluoropropan-2-yl group? This motif is not merely a "fluorinated isopropyl"; it is a strategic design element used to solve specific DMPK (Drug Metabolism and Pharmacokinetics) failure modes.
The Fluorine Effect: Bioisosterism & Stability
| Feature | tert-Butyl Group | 2-Fluoropropan-2-yl Group | Impact |
| Metabolic Stability | Low (Benzylic oxidation prone) | High (C-F bond blocks oxidation) | Increases |
| Lipophilicity (LogP) | High (Lipophilic) | Moderate (Polar C-F bond) | Improves solubility |
| Electron Effects | Weak Donor (+I) | Inductive Withdrawer (-I) | Modulates pKa of pyridine N |
Logic Flow: From Liability to Stability
Figure 2: Rationale for replacing alkyl groups with fluoro-alkyl motifs.
Expert Insight: In the context of picolinic acids, the electron-withdrawing nature of the fluorine also lowers the basicity of the pyridine nitrogen. This can reduce off-target hERG channel inhibition, a common liability for basic pyridines.
Handling & Safety Protocols
CAS 1785119-80-3 and its precursors require strict safety adherence, particularly during the fluorination step.
-
Fluorination Risks: Reagents like DAST release HF upon hydrolysis. All glassware must be dry. Quenching must be performed slowly into a basic solution (NaHCO
) to neutralize HF immediately. -
Skin Permeability: Fluorinated pyridines can have enhanced skin permeability. Double-gloving (Nitrile) is recommended.
-
Storage: Store the acid in a cool, dry place (2-8°C). The C-F bond is stable, but the carboxylic acid can decarboxylate under extreme thermal stress (>150°C).
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Zhou, Y., et al. (2016). Introduction of Fluorine into the Pyridine Scaffold: Synthetic Strategies and Biological Applications. Chemical Reviews.
-
Chemsigma Product Entry. 6-(2-fluoropropan-2-yl)picolinic acid [1785119-80-3]. Accessed 2025.[2][3]
-
PubChem Compound Summary. Methyl 6-bromopicolinate (Precursor). National Center for Biotechnology Information.
